Cas no 954271-22-8 (3-(benzyloxy)benzene-1-sulfonamide)

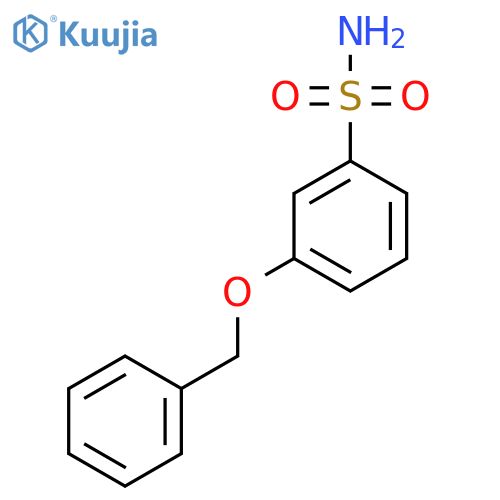

954271-22-8 structure

商品名:3-(benzyloxy)benzene-1-sulfonamide

3-(benzyloxy)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- LGRGWRWXSLZUMN-UHFFFAOYSA-N

- EN300-1452980

- 3-benzyloxy-benzenesulfonamide

- Z1462024727

- SCHEMBL1013923

- 954271-22-8

- 3-(benzyloxy)benzene-1-sulfonamide

- Benzenesulfonamide, 3-(phenylmethoxy)-

-

- インチ: 1S/C13H13NO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,14,15,16)

- InChIKey: LGRGWRWXSLZUMN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=C(C=1)OCC1C=CC=CC=1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 263.06161445g/mol

- どういたいしつりょう: 263.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-(benzyloxy)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452980-1000mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95.0% | 1000mg |

$857.0 | 2023-09-29 | |

| Enamine | EN300-1452980-2500mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95.0% | 2500mg |

$1680.0 | 2023-09-29 | |

| 1PlusChem | 1P028J26-100mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 100mg |

$418.00 | 2024-04-19 | |

| 1PlusChem | 1P028J26-1g |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 1g |

$1122.00 | 2024-04-19 | |

| Aaron | AR028JAI-50mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 50mg |

$300.00 | 2025-02-16 | |

| Enamine | EN300-1452980-250mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95.0% | 250mg |

$425.0 | 2023-09-29 | |

| 1PlusChem | 1P028J26-500mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 500mg |

$888.00 | 2024-04-19 | |

| 1PlusChem | 1P028J26-50mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 50mg |

$300.00 | 2024-04-19 | |

| 1PlusChem | 1P028J26-5g |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 5g |

$3134.00 | 2024-04-19 | |

| Aaron | AR028JAI-500mg |

3-(benzyloxy)benzene-1-sulfonamide |

954271-22-8 | 95% | 500mg |

$944.00 | 2025-02-16 |

3-(benzyloxy)benzene-1-sulfonamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

954271-22-8 (3-(benzyloxy)benzene-1-sulfonamide) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 61389-26-2(Lignoceric Acid-d4)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 68551-17-7(Isoalkanes, C10-13)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬